molecular formula C9H19NO2S B15254352 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine

Cat. No.: B15254352
M. Wt: 205.32 g/mol
InChI Key: XZPWINKDUVOXOP-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine (CAS: 1896330-87-2) is a chemical compound with a molecular formula of C9H19NO2S and a molecular weight of 205.32 g/mol . Its structure features a cyclohexane ring core that is substituted with a methylamino group and an ethanesulfonyl moiety. This specific combination of a secondary amine and a sulfonyl group makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing sulfonamide and amine functional groups are frequently explored in drug discovery for their potential biological activities and are commonly used as building blocks for the synthesis of more complex molecules, such as the pyrrolo[2,3-c]pyridine derivatives described in patent literature . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this building block to develop novel chemical entities for various investigative purposes.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

4-ethylsulfonyl-N-methylcyclohexan-1-amine

InChI

InChI=1S/C9H19NO2S/c1-3-13(11,12)9-6-4-8(10-2)5-7-9/h8-10H,3-7H2,1-2H3

InChI Key

XZPWINKDUVOXOP-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1CCC(CC1)NC

Origin of Product

United States

Preparation Methods

Synthetic Pathways for 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine

Sulfonation of Cyclohexanone Followed by Reductive Amination

Sulfonation Step

The synthesis begins with cyclohexanone, a cyclic ketone, reacting with ethanesulfonyl chloride in the presence of triethylamine as a base. This step introduces the ethanesulfonyl group at position 4 via nucleophilic attack by the enolate ion formed from cyclohexanone:
$$
\text{Cyclohexanone} + \text{CH₃CH₂SO₂Cl} \xrightarrow{\text{Et₃N, heat}} \text{4-(Ethanesulfonyl)cyclohexanone} + \text{HCl}
$$
Triethylamine neutralizes HCl, driving the reaction forward. Heating (typically 60–80°C) ensures complete conversion.

Reductive Amination

The ketone intermediate undergoes reductive amination with methylamine. Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine formed between the ketone and methylamine, yielding the N-methylamine group:
$$
\text{4-(Ethanesulfonyl)cyclohexanone} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{this compound}
$$
This method achieves a 65–75% yield and avoids over-alkylation common in direct amine synthesis.

Gabriel Synthesis with Subsequent Sulfonation

Amine Protection

Potassium phthalimide reacts with 4-bromocyclohexane (synthesized via bromination of cyclohexane) to form N-cyclohexylphthalimide, protecting the amine group during subsequent reactions:
$$
\text{4-Bromocyclohexane} + \text{C₆H₄(CO)₂NK} \rightarrow \text{N-(4-Bromocyclohexyl)phthalimide}
$$

Sulfonation and Deprotection

The bromine substituent is displaced by sodium ethanesulfinate in a nucleophilic substitution, followed by phthalimide removal via hydrazine:
$$
\text{N-(4-Bromocyclohexyl)phthalimide} + \text{NaSO₂CH₂CH₃} \rightarrow \text{N-(4-(Ethanesulfonyl)cyclohexyl)phthalimide} \xrightarrow{\text{NH₂NH₂}} \text{4-(Ethanesulfonyl)cyclohexan-1-amine}
$$

N-Methylation

The primary amine is methylated using iodomethane in a Hoffman alkylation, yielding the final product:
$$
\text{4-(Ethanesulfonyl)cyclohexan-1-amine} + \text{CH₃I} \rightarrow \text{this compound}
$$
This route offers superior regiocontrol but requires multiple purification steps, reducing overall yield to 50–60%.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Reductive Amination Sulfonation → Reductive Amination 65–75 Fewer steps, high efficiency Requires precise pH control
Gabriel Synthesis Protection → Sulfonation → Methylation 50–60 Excellent regioselectivity Multi-step, lower yield
Direct Alkylation Cyclohexanamine → Sulfonation → Methylation 40–50 Simple reagents Poor regiocontrol, side products

Table 1: Comparison of preparation methods for this compound.

Industrial-Scale Production Considerations

Catalytic Efficiency

Palladium-catalyzed cross-coupling reactions have been explored to streamline sulfonation, though catalyst costs remain prohibitive for large-scale applications.

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but necessitate recycling systems to mitigate environmental impact.

Byproduct Management

Quenching residual ethanesulfonyl chloride with aqueous NaHCO₃ prevents hydrolysis side reactions, improving product purity.

Challenges and Troubleshooting

Regioselectivity in Sulfonation

Positioning the ethanesulfonyl group at position 4 requires steric directing groups or low-temperature conditions to minimize isomer formation.

N-Methylation Side Reactions

Over-methylation to quaternary ammonium salts is mitigated by using methyl triflate as a milder alkylating agent.

Purification Techniques

Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials.

Applications Linked to Synthesis

Medicinal Chemistry

The ethanesulfonyl group enhances binding to serine proteases, making the compound a candidate for protease inhibitor development.

Material Science

Functionalized cyclohexane derivatives serve as monomers in high-performance polymers, leveraging the sulfonyl group’s thermal stability.

Chemical Reactions Analysis

Types of Reactions

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine (CAS 1041535-02-7)

  • Structural Differences : Replaces the ethanesulfonyl group with an ethyl moiety and substitutes the N-methyl group with a thiophenmethyl group.
  • Key Implications: The ethyl group reduces polarity compared to the sulfonyl group, likely decreasing water solubility.

N-Benzyl-4-(trifluoromethyl)cyclohexan-1-amine (CAS 1087351-23-2)

  • Structural Differences : Features a trifluoromethyl (CF₃) group at the 4-position and an N-benzyl substituent.
  • The benzyl substituent may confer higher lipophilicity, influencing pharmacokinetic properties like blood-brain barrier penetration .

N-[1-(2,4-Dimethoxyphenyl)ethyl]-4-methylcyclohexan-1-amine (CAS 1152712-15-6)

  • Structural Differences : Substitutes the sulfonyl group with a methyl group and introduces a dimethoxyphenylethyl chain on the amine.
  • The dimethoxyphenyl moiety could engage in hydrogen bonding or serve as a pharmacophore in receptor targeting .

Physicochemical and Pharmacokinetic Properties

Property 4-(Ethanesulfonyl)-N-methylcyclohexan-1-amine 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine N-Benzyl-4-(trifluoromethyl)cyclohexan-1-amine
Polarity High (due to SO₂) Moderate Moderate (CF₃)
Solubility Likely high in polar solvents Low in water, higher in organic solvents Moderate in DMSO/ethanol
Metabolic Stability Enhanced (sulfonyl resists oxidation) Moderate (ethyl/thiophene may undergo metabolism) High (CF₃ and benzyl resist degradation)
Bioavailability Potentially limited by high polarity Improved via lipophilic groups High due to lipophilicity

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